3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-4-9(3)13-8-10-6-7-12(5-2)11-10/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUISIRWJQVRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sec-butoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
The physicochemical and biological properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Properties of 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole and Analogues
Structural and Functional Differences
Substituent Effects on Reactivity :
- The sec-butoxymethyl group in this compound enhances steric bulk compared to linear alkoxy chains (e.g., butoxymethyl), influencing its catalytic behavior in etherification and hydrogen transfer reactions .
- Halogenated derivatives (e.g., bromo or difluoromethyl substituents) exhibit distinct electronic properties. For instance, 3-(difluoromethyl)-1-ethyl-1H-pyrazole shows enhanced metabolic stability in pharmaceutical applications due to fluorine’s electronegativity .
Biological Activity :
- Pyrazoles with aryl-ethenyl substituents, such as compound 13 from , demonstrate significant antimicrobial activity, attributed to the conjugated π-system and polar hydroxyl groups .
- sec-Butoxymethyl -containing compounds are less explored for direct bioactivity but serve as intermediates in synthesizing oxygenated fuel additives (e.g., 2-butyl levulinate) via acid-catalyzed reactions .
Thermodynamic Properties :
- Both this compound and its butoxymethyl analogue share identical molecular formulas and predicted boiling points (~258°C), suggesting similar volatility. However, the branched sec-butoxy group may lower solubility in polar solvents compared to linear chains .
Q & A
Q. What established synthetic routes are available for 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole, and what parameters critically influence reaction efficiency?
The synthesis typically involves multi-step processes, including:
- Condensation : Reacting a sec-butoxymethyl precursor (e.g., sec-butyl bromomethyl ether) with ethyl hydrazine to form intermediates.
- Cyclization : Using hydrazine hydrate or derivatives under reflux in ethanol or THF to construct the pyrazole ring .
- Functionalization : Introducing the ethyl group via alkylation (e.g., ethyl iodide) in the presence of a base like K₂CO₃ . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yields range from 60–80% under optimized conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify the sec-butoxymethyl (–CH₂O–) proton signals (δ 3.4–3.8 ppm) and ethyl group (–CH₂CH₃) splitting patterns .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry. Software like Mercury (Cambridge Crystallographic Data Centre) aids in visualizing hydrogen-bonding networks .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What purification methods are recommended for isolating this compound, and how is stability assessed?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Stability Assessment : Accelerated degradation studies under varied pH (2–12), temperature (4–40°C), and humidity (40–80% RH) monitored via HPLC. Thermal stability is evaluated using TGA/DSC .
Advanced Research Questions
Q. How can kinetic and isotopic labeling studies elucidate the reaction mechanism of this compound formation?
- Kinetic Analysis : Monitor intermediate formation via in situ FT-IR or NMR by varying reactant concentrations (pseudo-first-order conditions). Rate constants (k) are derived to identify rate-determining steps .
- Isotopic Labeling : Use ¹³C-labeled ethyl groups or deuterated solvents to track proton transfer pathways and intermediate stability .
Q. What role do computational methods like DFT play in predicting electronic properties and reactivity?
- DFT Calculations : Optimize molecular geometry, calculate frontier orbitals (HOMO-LUMO gaps), and simulate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Reactivity Pathways : Compare activation energies of proposed mechanisms (e.g., cyclization vs. alkylation) to identify thermodynamically favorable routes .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Crystallographic Correlation : Use XRD-derived bond lengths and angles to validate NMR assignments .
- High-Resolution MS : Confirm molecular formula discrepancies caused by impurities .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Screen solvents (e.g., dichloromethane vs. acetonitrile) to isolate stable polymorphs.
- Lattice Energy Calculations : Tools like Mercury predict packing efficiency and hydrogen-bonding motifs. Slow evaporation at 4°C often improves crystal quality .
Q. How are structure-activity relationship (SAR) studies designed to evaluate bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
